3-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide
Description
3-Phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a phenyl group at the 3-position and a (5-(thiophen-2-yl)furan-2-yl)methyl moiety at the amide nitrogen (Fig. 1).
Properties
IUPAC Name |
3-phenyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c20-18(11-8-14-5-2-1-3-6-14)19-13-15-9-10-16(21-15)17-7-4-12-22-17/h1-7,9-10,12H,8,11,13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKWTCSYBJMORY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC2=CC=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene and furan intermediates, followed by their coupling with a phenyl group and subsequent amide formation.
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Thiophene and Furan Synthesis: : Thiophene derivatives can be synthesized through methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Furan derivatives can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds .
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Coupling Reactions: : The thiophene and furan intermediates are then coupled with a phenyl group using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling .
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Amide Formation: : The final step involves the formation of the amide bond, typically achieved through the reaction of the coupled intermediate with a suitable amine under amide coupling conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, leading to the formation of sulfoxides and furans with additional oxygen functionalities .
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Reduction: : Reduction reactions can target the amide group, converting it to an amine, or reduce the aromatic rings under specific conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or partially hydrogenated aromatic rings .
Scientific Research Applications
Structural Characteristics
The compound features a propanamide backbone with a phenyl group and a furan-thiophene moiety. The presence of these heterocycles contributes to its reactivity and interaction with biological targets. Key structural elements include:
- Furan moiety : Known for its ability to participate in various chemical reactions, enhancing the compound's biological interactions.
- Thiophene moiety : Provides unique electronic properties that may influence pharmacological effects.
- Phenyl group : Potentially enhances solubility and bioavailability.
Research indicates that 3-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide exhibits significant biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For instance, it has shown promising results against various cancer cell lines, indicating its potential as an anticancer agent. Specific mechanisms may involve interaction with cellular pathways that regulate tumor growth and survival.
- Antiviral Properties : The compound may inhibit viral replication pathways, making it a candidate for antiviral drug development. Research is ongoing to identify specific viral targets and mechanisms of action.
- Anti-inflammatory Effects : Some studies indicate that the compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the applications of this compound in various contexts:
Anticancer Studies
A study published in ACS Omega explored the synthesis of similar compounds and their anticancer activities. While not directly focused on 3-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide, it provides insights into the structure-activity relationship of related compounds, emphasizing the importance of the furan and thiophene moieties in anticancer activity .
Antiviral Research
Research has also been conducted on related compounds exhibiting antiviral activity. These studies highlight the potential for derivatives of furan-thiophene structures to interact with viral proteins or enzymes critical for replication .
Comparative Analysis with Related Compounds
To better understand the uniqueness of 3-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide, it is useful to compare it with structurally related compounds. The following table summarizes notable analogs:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide | Contains methoxy group | Enhanced solubility |
| N-(furan-2-ylmethyl)-3-(5-phenyltetrahydrofuran)propanamide | Lacks methoxy group | Different ring system |
| N-{[4-(furan-2-yl)thiophen]}propanamide | Similar thiophene but different substituents | Lacks methoxy group |
Mechanism of Action
The mechanism of action of 3-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide involves its interaction with specific molecular targets. The compound’s aromatic rings and heterocyclic structures allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
N-(5-(4-Fluorophenyl)Thiazol-2-yl)-3-(Furan-2-yl)Propanamide (Compound 31)
- Structure : Replaces the (5-(thiophen-2-yl)furan-2-yl)methyl group with a thiazole ring and a 4-fluorophenyl substituent.
- Synthesis: Involves Suzuki coupling of 3-(furan-2-yl)propanoic acid with 4-fluorophenylboric acid .
- Activity : Demonstrates potent inhibition of KPNB1 (a nuclear transport protein) and anticancer activity in cell-based assays .
(4-((3-Phenylpropanamido)Methyl)Phenyl)Boronic Acid
- Structure : Incorporates a boronic acid group on the benzyl ring of the propanamide chain.
- Synthesis : Prepared via coupling of 3-phenylpropanamide with a boronic acid-functionalized benzyl group .
- Activity : Targets tubulin and microtubules, suggesting utility in cancer chemotherapy .
(±)-N-(3-Chlorophenethyl)-2-(6-Methoxynaphthalen-2-yl)Propanamide
- Structure : Features a chlorophenethyl group and a methoxynaphthyl substituent instead of the thiophene-furan system.
Substituent-Driven Functional Differences
- Thiophene-Furan vs. Thiazole : The thiophene-furan system in the target compound may enhance electron-rich aromatic interactions compared to the thiazole in Compound 31. This could influence binding affinity to proteins like KPNB1 .
- Boronic Acid vs. Propanamide : The boronic acid derivative () introduces a reactive moiety capable of forming covalent bonds with biological targets, a feature absent in the target compound .
- Pharmaceutical Impurities (Ranitidine Derivatives): Compounds like N-[2-[[[5-((dimethylamino)methyl)furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide () highlight the importance of structural purity, as minor changes (e.g., nitroacetamide vs. propanamide) drastically alter pharmacological profiles .
Key Physicochemical Data
Biological Activity
3-Phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of 3-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide typically involves a multi-step organic reaction process. The compound features a furan ring substituted with a thiophene moiety, which is known to enhance biological activity through various mechanisms.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₃O₂S |
| Molecular Weight | 285.36 g/mol |
| Melting Point | 182–184 °C |
| Solubility | Soluble in DMSO |
Mechanisms of Biological Activity
The biological activity of 3-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide can be attributed to its interaction with various biological targets:
- Inhibition of SIRT2 : Research indicates that derivatives related to this compound can inhibit human sirtuin 2 (SIRT2), a target implicated in cancer and neurodegenerative diseases. For instance, a related compound demonstrated an IC50 value of 2.47 μM against SIRT2, suggesting that modifications in the structure can lead to enhanced potency against this target .
- Antimicrobial Activity : Compounds with similar structural features have shown promising antimicrobial properties. For example, derivatives have exhibited significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM . This suggests that the presence of the thiophene and furan rings may contribute to their effectiveness.
- Cytotoxicity in Cancer Cells : Studies on related compounds have demonstrated cytotoxic effects across various human cancer cell lines, including breast (MCF-7), lung (H460), and colorectal (HT29) cancers. The cytotoxicity is often linked to the ability of these compounds to induce apoptosis or inhibit cell proliferation .
Case Study 1: Cytotoxic Effects on Cancer Cell Lines
A study evaluating the cytotoxicity of N-substituted derivatives found that certain modifications significantly increased potency against cancer cell lines. For instance, compounds with higher lipophilicity showed enhanced anticancer activity, indicating that the balance between hydrophilicity and lipophilicity is crucial for efficacy .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives similar to 3-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide were tested for their antimicrobial properties against Staphylococcus aureus and Enterococcus faecalis. The results indicated strong bactericidal effects, with some compounds achieving MIC values lower than traditional antibiotics like ciprofloxacin .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 3-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. For structurally analogous compounds, chlorination of the phenyl ring is a common first step, followed by cyclization to form the furan and thiophene moieties . Key intermediates are purified via column chromatography and characterized using 1H/13C NMR and mass spectrometry (MS). For example, methyl esters of similar compounds are synthesized under Pd-catalyzed conditions and validated via melting point analysis and spectral data .
Q. How is the compound’s structural integrity confirmed during synthesis?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques. 1H NMR identifies proton environments (e.g., aromatic protons from thiophene/furan rings), while 13C NMR confirms carbon frameworks. MS (electrospray ionization) verifies molecular weight. For crystalline derivatives, X-ray diffraction with SHELX refinement (e.g., SHELXL) provides atomic-resolution structural data .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Safety protocols include using personal protective equipment (gloves, goggles, masks) and avoiding inhalation/contact. Storage requires dry, ventilated conditions away from ignition sources. Emergency measures for exposure involve rinsing with water and consulting safety data sheets (SDS) for specific hazards .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
- Methodological Answer : Optimization involves screening catalysts (e.g., Pd/C, BF3·Et2O), solvents (polar aprotic vs. protic), and reaction temperatures. For instance, cyclization reactions in acetic acid with Pd/C yield higher purity products . Computational solvent modeling (e.g., polarizable continuum model, PCM) predicts solvent effects on reaction kinetics .
Q. How can contradictory biological activity data be resolved for this compound?
- Methodological Answer : Contradictions may arise from solvent interactions or stereochemical variations. Use molecular docking to assess binding affinity variations and validate via in vitro assays. Comparative studies with analogs (e.g., replacing thiophene with morpholine) clarify structure-activity relationships (SAR) . Solvent effects on bioactivity can be modeled using PCM to account for dielectric environments .
Q. What strategies ensure reproducibility in crystallographic data for derivatives?
- Methodological Answer : Rigorous refinement with SHELXL minimizes data variability. Twin refinement and high-resolution data collection (e.g., synchrotron sources) address crystal twinning. Cross-validate results with independent datasets and report R-factors, residual density maps, and H-bonding networks .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogenation of the phenyl ring, furan-to-thiophene ratio changes). Test against biological targets (e.g., bacterial sortase A) and correlate activity with electronic (Hammett constants) or steric parameters. Use QSAR models to predict modifications enhancing inhibitory potency .
Q. What computational methods determine the compound’s 3D conformation in solution?
- Methodological Answer : Density functional theory (DFT) optimizes gas-phase geometries, while molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) model conformational flexibility. Compare computational results with experimental NMR coupling constants or NOE data .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
